2,6-dibenzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Overview
Description
2,6-Dibenzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibenzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridines with nitriles in the presence of a catalyst such as CuO_x_-ZnO/Al_2_O_3_-TiO_2 . Another approach is the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers like NaOCl, Pb(OAc)4, or MnO_2 .
Industrial Production Methods
Industrial production methods for this compound may involve the use of heterogeneous catalysts supported on magnetic surfaces. For example, Schiff base zinc (II) complexes supported on magnetite nanoparticles have been used to catalyze the synthesis of triazolopyrimidines under mild conditions . This method offers advantages such as ease of catalyst recovery and reuse, which enhances atomic economy and reduces material consumption.
Chemical Reactions Analysis
Types of Reactions
2,6-Dibenzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like NaOCl or MnO_2.
Reduction: Reduction reactions can be carried out using reducing agents such as NaBH_4_.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizers like NaOCl and MnO_2 for oxidation, and reducing agents like NaBH_4 for reduction. Substitution reactions may involve nucleophiles such as amines or thiols under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of substituted triazolopyrimidines.
Scientific Research Applications
2,6-Dibenzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various heterocyclic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a drug candidate due to its diverse biological activities.
Mechanism of Action
The mechanism of action of 2,6-dibenzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its observed biological effects. For example, triazolopyrimidines have been shown to inhibit Janus kinases, which play a role in various signaling pathways .
Comparison with Similar Compounds
2,6-Dibenzyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can be compared with other similar compounds, such as:
5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-ol: This compound has a hydroxyl group at the 7-position, which may influence its reactivity and biological activity.
N-anthracen-2-yl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine: This compound has an anthracenyl group at the 2-position, which may affect its interaction with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical properties and biological activities.
Properties
IUPAC Name |
2,6-dibenzyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O/c1-14-17(12-15-8-4-2-5-9-15)19(25)24-20(21-14)22-18(23-24)13-16-10-6-3-7-11-16/h2-11H,12-13H2,1H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFZMZXEUFQNNF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)CC3=CC=CC=C3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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